N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide
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Overview
Description
N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a cyclohexyl group, and a phenoxyacetamide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-ethylpiperazine with cyclohexylmethyl chloride to form the intermediate N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}amine. This intermediate is then reacted with 2-phenoxyacetyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and phenoxyacetamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes .
Comparison with Similar Compounds
Similar Compounds
- 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine
- N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2,2-diphenylacetamide
Uniqueness
N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide is unique due to its combination of a piperazine ring, cyclohexyl group, and phenoxyacetamide moiety. This structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Biological Activity
N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on anti-inflammatory effects, cytotoxicity, and other relevant pharmacological properties.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure suggests potential interactions with various biological targets, particularly in the context of pain management and inflammation.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds similar to this compound. For instance, a related phenoxy acetic acid derivative demonstrated significant inhibition of paw edema in animal models, achieving reductions of 63.35% and 46.51% in paw thickness and 68.26% and 64.84% in paw weight, respectively . The mechanism involves the inhibition of pro-inflammatory mediators such as TNF-α and PGE-2, with reductions of 61.04% and 60.58% observed .
COX Inhibition Studies
A detailed investigation into cyclooxygenase (COX) inhibition revealed that compounds structurally related to this compound exhibited varying degrees of COX-1 and COX-2 inhibitory activities. The IC50 values for COX-2 ranged from 0.06 ± 0.01 to 0.97 ± 0.06 μM, indicating potent activity compared to standard drugs like celecoxib (IC50 = 0.05 ± 0.02 μM) . Table 1 summarizes these findings.
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |
---|---|---|---|
Compound A | 4.07 ± 0.12 | 0.06 ± 0.01 | 67.78 |
Compound B | 7.00 ± 0.20 | 0.09 ± 0.01 | 77.78 |
Celecoxib | 14.93 ± 0.12 | 0.05 ± 0.02 | 298.6 |
Cytotoxic Activity
The cytotoxic effects of this compound have also been explored in various cancer cell lines, particularly leukemia subtypes. A recent study indicated that derivatives with similar structural features demonstrated promising cytotoxicity against multiple leukemia cell lines, including K562 and U937, while exhibiting lower toxicity towards normal peripheral blood mononuclear cells (PBMNCs) . This selectivity underscores the potential for developing targeted therapies.
The biological activity of this compound may be attributed to its ability to modulate inflammatory pathways and induce apoptosis in cancer cells:
- Inhibition of Pro-inflammatory Cytokines : By reducing levels of TNF-α and PGE-2.
- Induction of Apoptosis : Mechanistic studies indicate that certain derivatives promote apoptosis through mitochondrial pathways in cancer cells .
Case Studies
Several case studies have documented the efficacy of compounds similar to this compound:
- Case Study on Inflammation : A study involving rats demonstrated that administration of a phenoxy acetic acid derivative led to significant reductions in inflammation markers without adverse gastrointestinal effects, suggesting a favorable safety profile .
- Cancer Treatment Study : In vitro studies showed that specific derivatives exhibited higher cytotoxicity against resistant leukemia cell lines compared to standard treatments, highlighting their potential as novel therapeutic agents .
Properties
Molecular Formula |
C21H33N3O2 |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C21H33N3O2/c1-2-23-13-15-24(16-14-23)21(11-7-4-8-12-21)18-22-20(25)17-26-19-9-5-3-6-10-19/h3,5-6,9-10H,2,4,7-8,11-18H2,1H3,(H,22,25) |
InChI Key |
HPOQATFTNGDNNV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2(CCCCC2)CNC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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